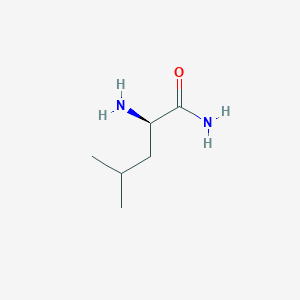

(R)-2-Amino-4-methylpentanamide

Overview

Description

®-2-Amino-4-methylpentanamide is an organic compound with the molecular formula C6H14N2O It is a chiral molecule, meaning it has a specific orientation in space that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-methylpentanamide typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as ®-2-Amino-4-methylpentanoic acid.

Amidation Reaction: The carboxylic acid group of the starting material is converted into an amide group through an amidation reaction. This can be achieved using reagents like thionyl chloride (SOCl2) to form the acid chloride intermediate, followed by reaction with ammonia (NH3) or an amine.

Purification: The resulting ®-2-Amino-4-methylpentanamide is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-4-methylpentanamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-methylpentanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles under specific conditions.

Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Acyl chlorides or alkyl halides can be used for substitution reactions, often in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

®-2-Amino-4-methylpentanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for understanding protein-ligand binding.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to changes in the target’s activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(S)-2-Amino-4-methylpentanamide: The enantiomer of ®-2-Amino-4-methylpentanamide, with a different spatial orientation.

2-Amino-4-methylpentanoic acid: The precursor to ®-2-Amino-4-methylpentanamide, with a carboxylic acid group instead of an amide group.

2-Amino-4-methylpentanol: A related compound with a hydroxyl group instead of an amide group.

Uniqueness

®-2-Amino-4-methylpentanamide is unique due to its specific chiral orientation, which can result in different biological activities and interactions compared to its enantiomer or other related compounds. This makes it valuable in applications requiring precise control over molecular interactions and activities.

Biological Activity

(R)-2-Amino-4-methylpentanamide, also known as D-leucine amide, is a derivative of the essential amino acid L-leucine. This compound has garnered interest in various biological applications due to its structural similarity to leucine, which plays a critical role in protein synthesis and cellular metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₁₄N₂O

- Molecular Weight : Approximately 130.19 g/mol

- Solubility : Exists as a hydrochloride salt, enhancing its solubility in aqueous solutions.

This compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can influence protein synthesis and metabolic pathways associated with amino acids. Its mechanism of action may involve:

- Binding Interactions : The compound can engage in non-covalent interactions such as hydrogen bonding and van der Waals forces with biological targets, leading to modulation of their activity.

- Influence on Amino Acid Pathways : As a leucine derivative, it may play a role in signaling pathways related to muscle growth and metabolism.

Protein Synthesis and Cellular Metabolism

Due to its structural similarity to leucine, this compound may enhance protein synthesis and support metabolic processes. Leucine is known for stimulating the mTOR pathway, which is crucial for muscle protein synthesis. Research indicates that compounds like this compound could mimic this effect, potentially offering benefits in muscle recovery and growth.

Enzyme Interaction Studies

This compound has been utilized in studies examining enzyme-substrate interactions. It serves as a model compound for understanding protein-ligand binding dynamics. For example:

| Enzyme | Interaction Type | Effect |

|---|---|---|

| mTOR | Activator | Enhances protein synthesis |

| Amino Acid Transporters | Substrate | Facilitates cellular uptake |

These interactions are critical for elucidating the pharmacological potential of this compound in therapeutic contexts.

Case Studies

Applications in Research and Industry

This compound has several applications:

- Pharmaceutical Development : Used as an intermediate in synthesizing pharmaceuticals.

- Biochemical Research : Serves as a model compound for studying enzyme interactions and protein binding.

- Agricultural Chemistry : Potentially utilized in developing agrochemicals due to its biochemical properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-2-Amino-4-methylpentanamide to achieve high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for biological activity. Use chiral chromatography (e.g., with cellulose-based chiral stationary phases) or enzymatic resolution methods to separate enantiomers. Monitor reaction intermediates via HPLC with chiral columns (e.g., Chiralpak® IA/IB). Ensure anhydrous conditions during synthesis to prevent racemization. Storage under inert atmosphere (e.g., argon) and in dark conditions preserves stereochemical integrity .

Q. What analytical techniques are recommended to confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the methyl group at position 4 and the amide functionality.

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (130.19 g/mol) and fragmentation patterns.

- HPLC : Perform reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity (>95%). Include a chiral column to confirm enantiopurity .

Q. What in vitro assays are suitable for assessing this compound’s enzyme inhibition potential?

- Methodological Answer : Use fluorometric or colorimetric assays with purified enzymes (e.g., proteases or kinases). Pre-incubate the enzyme with varying concentrations of the compound. Include positive controls (e.g., known inhibitors) and measure residual activity. For example, in protease inhibition assays, monitor cleavage of fluorogenic substrates (e.g., AMC-labeled peptides) over time. Calculate IC values using nonlinear regression analysis .

Q. How should this compound be stored to maintain stability in long-term studies?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at room temperature. Avoid exposure to moisture to prevent hydrolysis of the amide bond. For aqueous solutions, use buffers with stabilizers (e.g., 0.1% BSA) and store at –20°C in aliquots to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s biological activity across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables such as assay conditions (pH, temperature), enantiomeric purity, or cell line variability. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Perform molecular dynamics simulations to explore conformational changes in target proteins that may affect activity .

Q. What advanced techniques are used to study the thermodynamic binding parameters of this compound with target proteins?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS). Surface plasmon resonance (SPR) can determine association/dissociation rates (k/k). Pair these with X-ray crystallography or cryo-EM to resolve binding modes at atomic resolution. For example, co-crystallize the compound with its target enzyme and analyze electron density maps .

Q. How can metabolic pathways of this compound be characterized in vivo?

- Methodological Answer : Use C or H radiolabeled analogs to track metabolites in animal models. Collect blood, urine, and tissue samples at timed intervals. Analyze metabolites via LC-MS/MS with targeted MRM transitions. For hepatic metabolism, incubate the compound with liver microsomes and NADPH, identifying phase I/II metabolites using high-resolution MS .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Perform QSAR modeling using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Dock derivatives into protein active sites (e.g., using AutoDock Vina or Schrödinger Glide) to predict binding affinities. Validate predictions with synthesis and testing of prioritized analogs. Include free-energy perturbation (FEP) calculations for accurate ΔΔG predictions .

Q. Notes

Properties

IUPAC Name |

(2R)-2-amino-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORGMRSGVSYZQR-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428490 | |

| Record name | D-Leucine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15893-47-7 | |

| Record name | D-Leucinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Leucine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-LEUCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OED3ARH6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.